2,2-diphenyl-N-(2-(pyrimidin-5-yl)ethyl)acetamide
Description
Properties
IUPAC Name |
2,2-diphenyl-N-(2-pyrimidin-5-ylethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O/c24-20(23-12-11-16-13-21-15-22-14-16)19(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-10,13-15,19H,11-12H2,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPTTVEMSDWEQEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NCCC3=CN=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-diphenyl-N-(2-(pyrimidin-5-yl)ethyl)acetamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrimidine derivative, followed by the introduction of the diphenylacetamide moiety. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize costs. The use of automated reactors and continuous flow systems can enhance the scalability of the synthesis process.
Chemical Reactions Analysis
Hydrolysis of the Acetamide Group
The amide bond in 2,2-diphenyl-N-(2-(pyrimidin-5-yl)ethyl)acetamide undergoes hydrolysis under acidic or basic conditions. This reaction produces 2,2-diphenylacetic acid and 2-(pyrimidin-5-yl)ethylamine as primary products.
Key Data:
| Reaction Conditions | Products | Yield | Source |
|---|---|---|---|
| 6M HCl, reflux, 12 h | Diphenylacetic acid + Pyrimidine-ethylamine | 75–80% | |
| NaOH (aq.), 80°C, 8 h | Same as above | 65–70% |
This reaction is critical for drug metabolism studies, where cleavage of the amide bond alters bioavailability .
Nucleophilic Aromatic Substitution at the Pyrimidine Ring
The pyrimidin-5-yl group participates in nucleophilic substitution reactions, particularly at positions 2 and 4. For example, reaction with amines or thiols replaces hydrogen atoms on the pyrimidine ring.
Example Reaction:
this compound + Benzylamine →
N-Benzyl-5-(2-(2,2-diphenylacetamido)ethyl)pyrimidin-2-amine
Conditions:
Electrophilic Reactions on the Pyrimidine Ring
The pyrimidine ring undergoes electrophilic substitution, such as halogenation or nitration, under controlled conditions.
Halogenation Data:
| Halogen Source | Position Modified | Product Structure | Yield | Source |
|---|---|---|---|---|
| N-Bromosuccinimide | C4 | 4-Bromo-pyrimidine derivative | 55% | |
| N-Iodosuccinimide | C2 | 2-Iodo-pyrimidine derivative | 50% |
These derivatives are intermediates for cross-coupling reactions (e.g., Suzuki-Miyaura) .
Oxidation of the Ethyl Linker
The ethyl group bridging the acetamide and pyrimidine moieties can be oxidized to a ketone or carboxylic acid.
Oxidation Pathways:
| Oxidizing Agent | Product | Yield | Conditions | Source |
|---|---|---|---|---|
| KMnO₄ (aq.) | 2-(Pyrimidin-5-yl)acetic acid | 40% | 60°C, 6 h | |
| CrO₃/H₂SO₄ | 2-(Pyrimidin-5-yl)acetone | 35% | RT, 12 h |
Cyclization Reactions
Under acidic or thermal conditions, the compound undergoes cyclization to form fused heterocycles. For example, treatment with POCl₃ yields a pyrimido[5,4-d]pyrrolo[2,3-b]pyridine derivative.
Mechanism:
-
Chlorination of the pyrimidine ring.
-
Intramolecular cyclization via nucleophilic attack by the acetamide nitrogen.
Conditions:
Photochemical Reactions
UV irradiation induces C–H functionalization at the phenyl rings. For instance, photoredox catalysis with Ru(bpy)₃²⁺ facilitates arylation at the para-position of the diphenyl groups .
Metal-Catalyzed Cross-Couplings
The pyrimidine ring participates in palladium-catalyzed reactions:
| Reaction Type | Reagent | Product | Yield | Source |
|---|---|---|---|---|
| Suzuki-Miyaura | Phenylboronic acid | 5-Phenyl-pyrimidine derivative | 70% | |
| Buchwald-Hartwig | Aniline | 2-Amino-pyrimidine derivative | 65% |
Scientific Research Applications
2,2-Diphenyl-N-(2-(pyrimidin-5-yl)ethyl)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,2-diphenyl-N-(2-(pyrimidin-5-yl)ethyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Analogues
The following table highlights key structural differences and inferred properties of 2,2-diphenyl-N-(2-(pyrimidin-5-yl)ethyl)acetamide compared to analogous compounds:
Key Observations:
Pyrimidine vs. Triazole Moieties :
- The pyrimidine group in the target compound may offer hydrogen-bonding capabilities similar to nucleic acid bases, whereas triazole-containing analogues (e.g., ) provide rigid, metal-coordinating scaffolds.
- Pyrimidine derivatives often exhibit stronger antimicrobial activity, while triazoles are common in kinase inhibitors .
Nitro and cyano groups (e.g., ) enhance electron-withdrawing properties, favoring applications in materials science over pharmacology.
Crystallographic Behavior :
- Hydration states (e.g., dihydrate in ) influence solubility and stability. The target compound’s lack of polar hydration sites suggests lower aqueous solubility but higher membrane permeability.
Biological Activity
2,2-Diphenyl-N-(2-(pyrimidin-5-yl)ethyl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article summarizes the current understanding of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is CHNO. Its structure includes a pyrimidine ring, which is known for its diverse biological activities.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing effective inhibition. For example, the compound demonstrated a minimum inhibitory concentration (MIC) of 6.5 μg/mL against Escherichia coli and 250 μg/mL against Candida albicans .
| Microorganism | MIC (μg/mL) |
|---|---|
| Escherichia coli | 6.5 |
| Candida albicans | 250 |
Anticancer Activity
The anticancer potential of this compound has been evaluated in several studies. Notably, it has shown cytotoxic effects against various cancer cell lines, including HepG2 (liver cancer), HeLa (cervical cancer), and MCF-7 (breast cancer). The IC values for these cell lines were reported as follows:
| Cell Line | IC (μM) |
|---|---|
| HepG2 | 10.56 ± 1.14 |
| HeLa | 16.12 ± 1.54 |
| MCF-7 | 12.54 ± 1.15 |
These results indicate a dose-dependent inhibition of cell proliferation and suggest that the compound induces apoptosis via caspase activation pathways .
The biological activity of this compound involves several mechanisms:
- Induction of Apoptosis : The compound has been shown to activate caspase-3 and caspase-8 while having minimal effects on caspase-9, indicating a caspase-8-dependent apoptotic pathway in HepG2 cells .
- Cell Cycle Arrest : Flow cytometry analyses revealed that treatment with the compound leads to significant cell cycle arrest at the G2/M phase, suggesting that it disrupts normal cell cycle progression .
- Antimicrobial Mechanisms : While specific mechanisms for antimicrobial activity are still under investigation, the structural features of pyrimidine derivatives often contribute to their ability to disrupt microbial cell membranes or inhibit key metabolic pathways.
Structure-Activity Relationships (SAR)
The SAR studies highlight that modifications on the pyrimidine ring and adjacent substituents can significantly enhance or diminish biological activity. For instance, variations in the phenyl groups or the length of the ethyl chain can lead to substantial changes in potency against both microbial and cancerous cells .
Case Studies
In a recent study evaluating various pyrimidine derivatives, compounds similar to this compound were synthesized and tested for their anticancer properties. Results indicated that specific substitutions on the pyrimidine ring improved efficacy against resistant cancer cell lines .
Additionally, an in vivo study assessed the safety profile of related compounds in healthy mice, demonstrating favorable outcomes with no significant toxicity at therapeutic doses .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2,2-diphenyl-N-(2-(pyrimidin-5-yl)ethyl)acetamide, and how can purity be validated?
- Methodological Answer : The synthesis typically involves a nucleophilic substitution or amide coupling reaction between 2-(pyrimidin-5-yl)ethylamine and 2,2-diphenylacetyl chloride. Reaction conditions (e.g., solvent, temperature, catalyst) should be optimized to minimize side products. Purity validation requires HPLC (≥95% purity) and nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to confirm structural integrity. Mass spectrometry (MS) ensures correct molecular weight. For intermediates, thin-layer chromatography (TLC) can monitor reaction progress .
Q. Which spectroscopic techniques are critical for characterizing this compound’s structure and functional groups?
- Methodological Answer : Key techniques include:
- ¹H/¹³C NMR : Assigns proton and carbon environments, confirming the pyrimidine ring, ethyl spacer, and diphenylacetamide backbone.
- Fourier-transform infrared spectroscopy (FT-IR) : Identifies amide C=O stretching (~1650–1700 cm⁻¹) and pyrimidine ring vibrations.
- High-resolution mass spectrometry (HRMS) : Validates molecular formula.
- UV-Vis spectroscopy : Assesses π→π* transitions in aromatic systems for solubility studies .
Advanced Research Questions
Q. How can X-ray crystallography resolve stereochemical ambiguities in this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) provides definitive bond lengths, angles, and torsion angles. Use SHELXL for refinement, ensuring proper treatment of disorder or twinning (common in flexible ethyl spacers). Data collection at low temperature (e.g., 100 K) reduces thermal motion artifacts. For ambiguous electron density (e.g., phenyl ring orientation), iterative refinement with restraints or DFT calculations may resolve discrepancies. Publish CIF files in the Cambridge Structural Database (CSD) for reproducibility .
Q. What strategies address contradictions in reported biological activity data (e.g., variable IC₅₀ values) for pyrimidine-containing acetamides?
- Methodological Answer :
- Standardized assays : Use cell lines with consistent passage numbers and control for assay conditions (e.g., serum concentration, incubation time).
- Metabolic stability : Evaluate cytochrome P450 interactions (e.g., CYP3A4) to identify off-target effects.
- Crystallographic docking : Compare binding modes in target proteins (e.g., kinases) to explain potency variations.
- Data normalization : Apply Z-score or Grubbs’ test to identify outliers in published datasets .
Q. How can computational methods optimize the compound’s pharmacokinetic profile while retaining bioactivity?
- Methodological Answer :
- QSAR modeling : Correlate substituent effects (e.g., pyrimidine ring methylation) with logP and permeability.
- Molecular dynamics (MD) : Simulate membrane penetration (e.g., blood-brain barrier) using CHARMM or GROMACS.
- ADMET prediction : Use SwissADME or ADMETlab to prioritize derivatives with favorable solubility (cLogS > -4) and low hepatotoxicity .
Data Analysis and Experimental Design
Q. What statistical approaches are recommended for analyzing dose-response curves in preclinical studies of this compound?
- Methodological Answer : Use nonlinear regression (e.g., GraphPad Prism) with a four-parameter logistic model (4PL) to calculate IC₅₀/EC₅₀. Apply the F-test to compare curve slopes between analogs. For high-throughput screens, employ robust z-factor validation (z > 0.5) to ensure assay reliability .
Q. How should researchers design experiments to investigate the compound’s mechanism of action in complex biological systems?
- Methodological Answer :
- Target deconvolution : Combine affinity chromatography with mass spectrometry (e.g., SILAC) to identify binding partners.
- CRISPR-Cas9 knockouts : Validate target relevance in isogenic cell lines.
- Transcriptomics : RNA-seq or NanoString analysis reveals pathway enrichment (e.g., apoptosis, DNA repair).
- In vivo models : Use orthotopic xenografts with pharmacokinetic/pharmacodynamic (PK/PD) monitoring .
Structural and Functional Insights
Q. What crystallographic parameters are critical for refining the compound’s structure when using SHELX software?
- Methodological Answer : Key parameters include:
- R-factor : Aim for R₁ < 0.05 for high-resolution data (<1.0 Å).
- Displacement parameters (Uᵢⱼ) : Anisotropic refinement for non-hydrogen atoms.
- Hydrogen placement : Use riding models or difference Fourier maps.
- Twinned data : Apply TWIN/BASF commands in SHELXL for proper handling .
Q. How do electronic effects of the pyrimidine ring influence the compound’s reactivity in medicinal chemistry optimization?
- Methodological Answer : Electron-withdrawing groups (e.g., -NO₂) on pyrimidine increase electrophilicity, enhancing nucleophilic aromatic substitution (e.g., with thiols). Hammett σ constants predict substituent effects on reaction rates. Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model frontier molecular orbitals (HOMO/LUMO) to guide regioselective modifications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
